Amoz-HN
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Overview
Description
. This compound is particularly notable for its structural complexity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amoz-HN typically involves the reaction of furaltadone, a nitrofuran drug, with morpholine and formaldehyde under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to produce the final oxazolidone structure. The reaction conditions often include a temperature range of 50-70°C and a pH of 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Amoz-HN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazolidinones and other derivatives.
Reduction: The compound can be reduced to its amine form under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the morpholinomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted morpholinomethyl compounds.
Scientific Research Applications
Amoz-HN has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: this compound derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its role in drug development, particularly in designing new antibiotics and anticancer agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Amoz-HN involves its interaction with specific molecular targets and pathways. In biological systems, this compound and its derivatives can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-oxazolidinone: Shares a similar oxazolidone core but lacks the morpholinomethyl group.
5-morpholinomethyl-2-oxazolidone: Similar structure but without the amino group at the third position.
Uniqueness
Amoz-HN is unique due to its combination of the oxazolidone core, morpholinomethyl group, and amino group. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-18-6-5-14-3-1-2-4-16(14)17(18)11-20-22-13-15(26-19(22)24)12-21-7-9-25-10-8-21/h1-6,11,15,23H,7-10,12-13H2/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNLJHOWSGDSO-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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